(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate
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Overview
Description
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is designed to mimic the natural hormone’s function but with enhanced stability and potency. It is primarily used in research settings to study hormone regulation and its effects on various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, utilizing preparative HPLC systems to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates hormone regulation, receptor binding, and signal transduction pathways.
Medicine: Explores potential therapeutic uses, such as in the treatment of hormone-dependent cancers.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate involves binding to LHRH receptors in the pituitary gland. This binding stimulates the release of gonadotropins, including luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The compound’s enhanced stability and potency result in a more sustained and controlled release of these hormones, making it a valuable tool for studying endocrine functions .
Comparison with Similar Compounds
Similar Compounds
Triptorelin: Another synthetic analog of LHRH with similar applications in research and medicine.
Leuprolide: A widely used LHRH analog in the treatment of hormone-dependent conditions.
Goserelin: Another LHRH analog used in clinical settings for hormone regulation.
Uniqueness
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide Trifluoroacetate is unique due to its specific amino acid sequence and trifluoroacetate salt form, which confer enhanced stability and potency compared to other LHRH analogs. This makes it particularly useful in research settings where precise control over hormone release is required .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H115N25O17.C2HF3O2/c1-44(2)31-58(71(115)99-56(17-9-27-90-82(85)86)80(124)107-29-11-19-65(107)78(122)94-40-67(84)111)98-69(113)41-95-79(123)66-20-12-30-108(66)81(125)57(18-10-28-91-83(87)88)100-72(116)59(32-45(3)4)101-74(118)61(34-47-37-92-53-15-7-5-13-51(47)53)103-73(117)60(33-46-21-23-50(110)24-22-46)102-77(121)64(42-109)106-75(119)62(35-48-38-93-54-16-8-6-14-52(48)54)104-76(120)63(36-49-39-89-43-96-49)105-70(114)55-25-26-68(112)97-55;3-2(4,5)1(6)7/h5-8,13-16,21-24,37-39,43-45,55-66,92-93,109-110H,9-12,17-20,25-36,40-42H2,1-4H3,(H2,84,111)(H,89,96)(H,94,122)(H,95,123)(H,97,112)(H,98,113)(H,99,115)(H,100,116)(H,101,118)(H,102,121)(H,103,117)(H,104,120)(H,105,114)(H,106,119)(H4,85,86,90)(H4,87,88,91);(H,6,7)/t55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZSQEXGWAJKFR-QFGXOGGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H116F3N25O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1849.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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